molecular formula C24H19F3N6O2S B5994396 N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide

N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B5994396
M. Wt: 512.5 g/mol
InChI Key: OWGLCDDBSOPDIM-UHFFFAOYSA-N
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Description

N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide is a complex organic compound that features a tetrazole ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a sulfanyl group and further reacted with a benzamide derivative to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent choice and purification methods, such as recrystallization or chromatography, are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions[4][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]benzamide
  • N-[2-(1H-tetrazol-5-yl)phenyl]-4-(trifluoromethyl)benzamide

Uniqueness

N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both a tetrazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[3-(1-phenyltetrazol-5-yl)sulfanylpropanoylamino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N6O2S/c25-24(26,27)17-12-10-16(11-13-17)22(35)29-20-9-5-4-8-19(20)28-21(34)14-15-36-23-30-31-32-33(23)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,28,34)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGLCDDBSOPDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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